N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic compound with the Chemical Abstracts Service (CAS) number 946267-61-4. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The molecular formula of this compound is , and it has a molecular weight of 375.5 g/mol .
This compound is primarily classified under organic compounds, specifically as an amide due to the presence of the amide functional group. It is also categorized within the broader class of heterocyclic compounds due to its pyridazine ring structure. The compound's structure includes a butanamide group linked to a pyridazine moiety with various substituents, indicating potential pharmaceutical relevance.
The synthesis of N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide can be approached through various methods, typically involving multi-step organic synthesis techniques.
The reaction conditions (temperature, solvent choice) and purification methods significantly influence the yield and purity of the final product. Detailed optimization may be required to obtain high-quality crystalline forms suitable for further analysis or application.
The molecular structure of N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide features:
The compound's structural representation can be visualized using its SMILES notation: Cc1ccc(-c2ccc(=O)n(CCCC(=O)Nc3cccc(C)c3C)n2)cc1
. This notation highlights the connectivity of atoms within the molecule .
N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide may undergo various chemical reactions typical for amides and heterocycles:
The stability of the compound under different conditions should be assessed to predict its behavior in various chemical environments, which is crucial for applications in pharmaceuticals.
Further pharmacological studies would be necessary to elucidate the precise mechanism of action for this specific compound.
Currently, specific physical properties such as density, boiling point, and melting point are not available in public databases for N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide .
The chemical properties include:
N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2